molecular formula C16H15N3 B5795155 N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline

N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline

Cat. No. B5795155
M. Wt: 249.31 g/mol
InChI Key: LZKRGOLPUZCCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline, also known as MPP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound that contains a pyrazole ring, which is known for its biological activities.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects:
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can inhibit the proliferation of cancer cells and induce apoptosis. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can reduce inflammation and improve insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has several advantages as a research tool, including its high potency and selectivity. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline is also relatively easy to synthesize and can be obtained in good yields. However, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline.

Future Directions

There are several future directions for research on N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline. One direction is to investigate the potential applications of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in the treatment of various diseases such as cancer and diabetes. Another direction is to explore the mechanism of action of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further studies are needed to evaluate the safety and toxicity of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in vivo.

Synthesis Methods

N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can be synthesized using a variety of methods, including the reaction of 3-phenyl-1H-pyrazole-4-carboxaldehyde with N-methylaniline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in good yields and can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In agriculture, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been used as a pesticide due to its insecticidal and fungicidal properties. In material science, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been used as a dye and a precursor for the synthesis of other compounds.

properties

IUPAC Name

N-methyl-2-(3-phenylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-17-15-9-5-6-10-16(15)19-12-11-14(18-19)13-7-3-2-4-8-13/h2-12,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKRGOLPUZCCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N2C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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